molecular formula C15H22N2O5S B6749606 benzyl N-[2-[[(3R)-oxan-3-yl]sulfamoyl]ethyl]carbamate

benzyl N-[2-[[(3R)-oxan-3-yl]sulfamoyl]ethyl]carbamate

Cat. No.: B6749606
M. Wt: 342.4 g/mol
InChI Key: KRPDKESIIAZXJO-CQSZACIVSA-N
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Description

Benzyl N-[2-[[(3R)-oxan-3-yl]sulfamoyl]ethyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a benzyl group, an oxan-3-yl group, and a sulfamoyl group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[2-[[(3R)-oxan-3-yl]sulfamoyl]ethyl]carbamate typically involves the reaction of benzyl chloroformate with N-[2-[[(3R)-oxan-3-yl]sulfamoyl]ethyl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[2-[[(3R)-oxan-3-yl]sulfamoyl]ethyl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the carbamate group into an amine.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl N-[2-[[(3R)-oxan-3-yl]sulfamoyl]ethyl]carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a prodrug.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of benzyl N-[2-[[(3R)-oxan-3-yl]sulfamoyl]ethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The oxan-3-yl group may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: Lacks the oxan-3-yl and sulfamoyl groups, making it less versatile.

    N-[2-[[(3R)-oxan-3-yl]sulfamoyl]ethyl]carbamate: Does not have the benzyl group, which may affect its reactivity and applications.

    Benzyl N-[2-[[(3R)-oxan-3-yl]sulfamoyl]ethyl]urea: Similar structure but with a urea group instead of a carbamate, leading to different chemical properties.

Uniqueness

Benzyl N-[2-[[(3R)-oxan-3-yl]sulfamoyl]ethyl]carbamate is unique due to its combination of functional groups, which provide a balance of stability and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.

Properties

IUPAC Name

benzyl N-[2-[[(3R)-oxan-3-yl]sulfamoyl]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5S/c18-15(22-11-13-5-2-1-3-6-13)16-8-10-23(19,20)17-14-7-4-9-21-12-14/h1-3,5-6,14,17H,4,7-12H2,(H,16,18)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPDKESIIAZXJO-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)NS(=O)(=O)CCNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](COC1)NS(=O)(=O)CCNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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